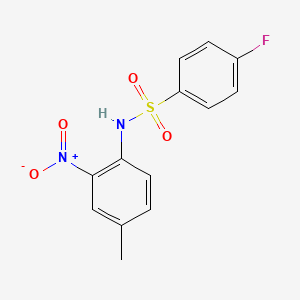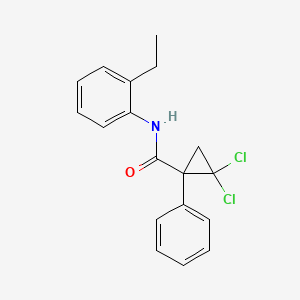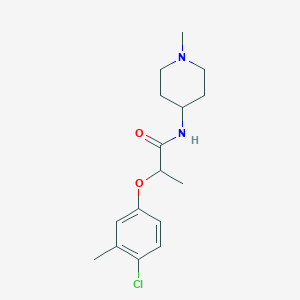![molecular formula C16H19NOS3 B5083438 2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B5083438.png)
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially forming thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:
- 2-(4-methylphenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS3/c1-13-4-6-14(7-5-13)21-12-16(18)17-8-10-19-11-15-3-2-9-20-15/h2-7,9H,8,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLTWKXKRBKQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B5083358.png)
![5-[[4-[2-(4-Methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)
![2-(4-CHLOROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL](/img/structure/B5083393.png)

![N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5083410.png)


![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5083445.png)
![propyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
